

# Application Notes and Protocols for Triethanolamine Lauryl Sulfate in Drug Delivery Systems

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Compound of Interest		
Compound Name:	Triethanolamine sulfate	
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These application notes provide a comprehensive overview of the utility of triethanolamine lauryl sulfate (TLS) in the formulation of advanced drug delivery systems. Detailed protocols for the preparation and characterization of TLS-based nanoemulsions and their evaluation for topical drug delivery are also presented.

### **Application Notes**

Triethanolamine lauryl sulfate is an anionic surfactant widely employed in pharmaceutical formulations for its excellent emulsifying, foaming, and wetting properties.[1][2][3] Its utility in drug delivery is primarily centered on the formulation of emulsions, microemulsions, and nanoemulsions for topical, transdermal, and other routes of administration.[1] TLS is particularly noted for being a milder alternative to other anionic surfactants like sodium lauryl sulfate (SLS), making it suitable for formulations intended for prolonged or repeated application.[1]

#### 1.1. Role as an Emulsifying Agent

TLS is effective in reducing the interfacial tension between oil and water phases, facilitating the formation of stable oil-in-water (O/W) nanoemulsions.[4] These systems are advantageous for the delivery of poorly water-soluble drugs, enhancing their solubility and bioavailability.[5] The



triethanolamine salt of lauryl sulfate contributes to the formation of a stable interfacial film around the oil droplets, preventing their coalescence and ensuring the long-term stability of the formulation.[1][5]

#### 1.2. Function as a Permeation Enhancer

For topical and transdermal drug delivery, TLS can act as a permeation enhancer.[2] Anionic surfactants, in general, are known to interact with the stratum corneum, the outermost layer of the skin.[6] This interaction can lead to a temporary and reversible disruption of the highly organized lipid bilayers of the stratum corneum, thereby increasing the permeability of the skin to therapeutic agents.[6][7] The mechanism involves the fluidization of the lipid matrix and interaction with keratin, which facilitates the penetration of drug molecules into the deeper layers of the skin.[6][8][9]

#### 1.3. Application in Nanoemulsion Formulations

Nanoemulsions are nanometrically sized emulsions (typically 20-200 nm) that offer several advantages for drug delivery, including high surface area for drug absorption, improved physical stability, and enhanced bioavailability.[10][11] TLS can be a key component in the formulation of O/W nanoemulsions. The concentration of TLS can influence the physicochemical properties of the nanoemulsion, such as droplet size, polydispersity index (PDI), and zeta potential, which in turn affect the stability and in vivo performance of the delivery system.[12][13]

## **Quantitative Data Summary**

While specific quantitative data for drug delivery systems exclusively using triethanolamine lauryl sulfate are not abundant in publicly available literature, the following tables present representative data based on the expected performance of an anionic surfactant like TLS in a nanoemulsion formulation. These values are illustrative and should be confirmed by experimental studies.

Table 1: Influence of TLS Concentration on Nanoemulsion Physicochemical Properties



Formulation Code	TLS Concentration (% w/w)	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
NE-TLS-0.5	0.5	180 ± 5.2	0.25 ± 0.03	-25.3 ± 1.5
NE-TLS-1.0	1.0	155 ± 4.1	0.21 ± 0.02	-30.8 ± 1.8
NE-TLS-2.0	2.0	130 ± 3.5	0.18 ± 0.02	-35.2 ± 2.1

Data are presented as mean  $\pm$  standard deviation (n=3). The data are hypothetical and representative of typical trends observed for anionic surfactants in nanoemulsion formulations.

Table 2: In Vitro Drug Release and Skin Permeation Parameters of a Model Hydrophobic Drug from a TLS-Based Nanoemulsion

Formulation Code	Cumulative Drug Release at 24h (%)	Steady-State Flux (Jss) (µg/cm²/h)	Permeability Coefficient (Kp) (cm/h x 10 <sup>-3</sup> )
Control (Drug Suspension)	25.3 ± 2.1	5.2 ± 0.4	1.3 ± 0.1
NE-TLS-1.0	78.5 ± 4.5	18.9 ± 1.2	4.7 ± 0.3

Data are presented as mean  $\pm$  standard deviation (n=3). The data are hypothetical and based on the expected performance of a nanoemulsion formulation containing an anionic surfactant as a permeation enhancer.

### **Experimental Protocols**

3.1. Protocol for Preparation of a TLS-Based Oil-in-Water (O/W) Nanoemulsion

This protocol describes the preparation of a nanoemulsion using a high-energy emulsification method (ultrasonication).

Materials:



- Active Pharmaceutical Ingredient (API) a model hydrophobic drug
- Oil Phase: e.g., Caprylic/capric triglyceride
- Aqueous Phase: Purified water
- Surfactant: Triethanolamine lauryl sulfate (TLS)
- Co-surfactant (optional): e.g., a non-ionic surfactant like Polysorbate 80
- High-shear homogenizer or probe sonicator
- Magnetic stirrer

#### Procedure:

- Preparation of the Oil Phase: Dissolve the accurately weighed amount of the hydrophobic
   API in the oil phase with the aid of gentle heating and stirring, if necessary.
- Preparation of the Aqueous Phase: Disperse the required amount of TLS (and co-surfactant,
  if used) in purified water and stir until a clear solution is obtained.
- Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.
- High-Energy Homogenization: Subject the coarse emulsion to high-energy homogenization
  using a probe sonicator or a high-shear homogenizer.[14][15] The process parameters (e.g.,
  sonication time, amplitude, or homogenization pressure and cycles) should be optimized to
  achieve the desired droplet size and uniformity.
- Cooling and Characterization: Allow the resulting nanoemulsion to cool to room temperature.

  The formulation should then be characterized for its physicochemical properties.
- 3.2. Protocol for Characterization of the TLS-Based Nanoemulsion
- 3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
- Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).



#### • Procedure:

- Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
- Equilibrate the sample to the desired temperature (e.g., 25°C).
- Measure the particle size (Z-average), PDI, and zeta potential using the DLS instrument.
   [5][11]
- Perform measurements in triplicate and report the mean and standard deviation.

#### 3.3. Protocol for In Vitro Drug Release Study

This protocol utilizes a dialysis bag method to evaluate the in vitro release of the drug from the nanoemulsion.[16][17]

#### Materials:

- Dialysis membrane with a suitable molecular weight cut-off (MWCO)
- Release medium (e.g., phosphate-buffered saline, pH 7.4, containing a solubilizing agent like 0.5% Tween 80 to maintain sink conditions)
- Shaking water bath or dissolution apparatus
- HPLC or UV-Vis spectrophotometer for drug quantification

#### Procedure:

- Soak the dialysis membrane in the release medium for at least 12 hours before use.
- Accurately measure a specific volume of the nanoemulsion (e.g., 1 mL) and place it inside the dialysis bag.
- Securely tie both ends of the dialysis bag.



- Immerse the dialysis bag in a known volume of the release medium (e.g., 100 mL) in a beaker or dissolution vessel.
- Place the setup in a shaking water bath maintained at 37 ± 0.5°C with a constant shaking speed (e.g., 100 rpm).
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, prewarmed release medium to maintain a constant volume.
- Analyze the withdrawn samples for drug content using a validated HPLC or UV-Vis spectrophotometric method.
- Calculate the cumulative percentage of drug released over time.
- 3.4. Protocol for In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol describes the evaluation of drug permeation through an excised skin model.[18] [19][20][21]

#### Materials:

- Franz diffusion cells
- Excised skin (e.g., rat, porcine, or human cadaver skin)
- Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
- Magnetic stirrer
- Water bath for temperature control
- HPLC or UV-Vis spectrophotometer for drug quantification

#### Procedure:

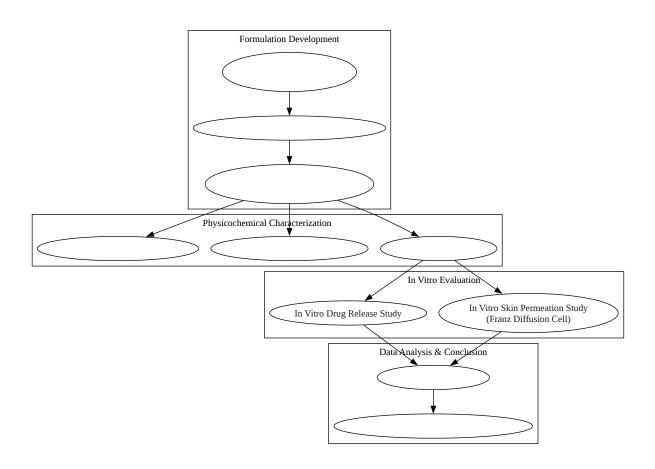
• Skin Preparation: Thaw the excised skin at room temperature and carefully remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.



- Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
- Receptor Compartment: Fill the receptor compartment with freshly prepared and degassed receptor medium, ensuring there are no air bubbles trapped beneath the skin. The receptor medium should be continuously stirred with a magnetic stir bar at a constant speed (e.g., 600 rpm) and maintained at 32 ± 1°C by circulating water through the jacket of the cell.[18]
- Sample Application: Apply a known quantity of the TLS-based nanoemulsion formulation onto the surface of the skin in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium (e.g., 0.5 mL) and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
- Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method.
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

### **Visualizations**





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Caption: Mechanism of TLS as a skin permeation enhancer.



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